tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
CAS No.: 2304631-43-2
Cat. No.: VC11669839
Molecular Formula: C17H30BNO4
Molecular Weight: 323.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2304631-43-2 |
|---|---|
| Molecular Formula | C17H30BNO4 |
| Molecular Weight | 323.2 g/mol |
| IUPAC Name | tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C17H30BNO4/c1-12-13(18-22-16(5,6)17(7,8)23-18)10-9-11-19(12)14(20)21-15(2,3)4/h10,12H,9,11H2,1-8H3 |
| Standard InChI Key | XEIWJKALNGAJLH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2C)C(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2C)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
The compound features a partially saturated tetrahydropyridine ring (1,2,3,6-tetrahydro configuration) with a methyl group at position 6 and a pinacol boronate ester at position 5. The tert-butyl carbamate group at the nitrogen atom enhances stability and modulates reactivity during synthetic transformations .
Molecular Formula and Weight
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is unavailable, related boronic esters exhibit planar geometries at the boron center, with bond lengths of and . Infrared (IR) spectroscopy of similar compounds shows characteristic absorptions for the boronate ester () and carbamate carbonyl () .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via palladium-catalyzed Miyaura borylation, leveraging the reactivity of halogenated precursors with bis(pinacolato)diboron. A representative pathway involves:
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Precursor Preparation:
tert-Butyl 6-methyl-5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is prepared via bromination of a substituted tetrahydropyridine intermediate. -
Borylation Reaction:
The brominated precursor reacts with bis(pinacolato)diboron in the presence of and potassium acetate in dioxane at 80–100°C under inert atmosphere. -
Purification:
The crude product is isolated via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
Table 1: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Industrial-Scale Considerations
Industrial production employs continuous-flow reactors to enhance efficiency and safety. Critical parameters include strict moisture control (boronate esters hydrolyze readily) and recycling of palladium catalysts to reduce costs.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate ester enables C–C bond formation with aryl/heteroaryl halides, facilitating access to biaryl structures. For example, coupling with 4-bromoaniline yields 6-methyl-5-(4-aminophenyl)-1,2,3,6-tetrahydropyridine derivatives, intermediates in kinase inhibitor synthesis .
Functional Group Transformations
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Deprotection: Treatment with HCl in dioxane removes the tert-butyl carbamate, yielding a free amine for further functionalization.
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Hydrolysis: Controlled aqueous acidic conditions convert the boronate ester to a boronic acid, enhancing solubility for biological assays .
Physicochemical Properties
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | 162–164°C (predicted) |
| Solubility | DCM, THF, DMSO; insoluble in HO |
| Stability | Moisture-sensitive; store under N |
Future Directions
Research priorities include:
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Developing enantioselective syntheses for chiral tetrahydropyridine derivatives.
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Exploring photocatalytic borylation to improve sustainability.
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